molecular formula C24H20N2O5 B11274136 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide

Cat. No.: B11274136
M. Wt: 416.4 g/mol
InChI Key: SGXVSVRDJVHJKU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a nicotinamide moiety, which is a derivative of vitamin B3.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4-dimethoxybenzoyl chloride under suitable conditions.

    Attachment of the Nicotinamide Moiety: The final step involves the coupling of the intermediate with nicotinic acid or its derivatives.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, given its bioactive benzofuran core.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]nicotinamide include:

    N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide: This compound differs by the presence of an acetamide group instead of nicotinamide.

    3,4-Dimethoxybenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.

    Benzofuran derivatives: Compounds with variations in the substituents on the benzofuran core.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-14-18-12-17(26-24(28)16-5-4-10-25-13-16)7-9-19(18)31-23(14)22(27)15-6-8-20(29-2)21(11-15)30-3/h4-13H,1-3H3,(H,26,28)

InChI Key

SGXVSVRDJVHJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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